

# The Rise and Fall of Indecainide: A Case Study in Antiarrhythmic Drug Development

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Historical Context of **Indecainide**'s Clinical Trials and Discontinuation

For researchers, scientists, and drug development professionals, the story of **indecainide** serves as a critical case study in the complexities of antiarrhythmic drug development, the importance of robust clinical trial design, and the profound impact of post-marketing surveillance. This technical guide provides a comprehensive overview of the historical context surrounding **indecainide**'s clinical trials, its initial promise, and the factors that ultimately led to its discontinuation from the market.

### Introduction to Indecainide

**Indecainide** hydrochloride, developed by Eli Lilly under the trade name Decabid, is a Class IC antiarrhythmic agent.[1] Like other drugs in its class, its primary mechanism of action is the potent blockade of fast sodium channels (INa) in the cardiac myocytes. This action leads to a marked depression of the rate of depolarization (phase 0 of the action potential), a slowing of conduction velocity, and a prolongation of the refractory period in atrial, ventricular, and His-Purkinje tissues.[2]

Initially, **indecainide** showed significant promise in the management of ventricular arrhythmias, demonstrating high efficacy in the suppression of ventricular premature complexes (VPCs). However, its development and clinical use coincided with a pivotal moment in cardiovascular medicine: the Cardiac Arrhythmia Suppression Trial (CAST). The unexpected and dramatic



findings of CAST would ultimately cast a long shadow over the entire class of IC antiarrhythmics, including **indecainide**.

## Pre-CAST Clinical Trials: A Glimmer of Promise and a Hint of Concern

Prior to the widespread impact of the CAST results, a number of smaller clinical trials were conducted to evaluate the efficacy and safety of **indecainide**. These studies, while not as large or definitive as CAST, provided the initial data on the drug's clinical profile.

### **Efficacy in Arrhythmia Suppression**

Early clinical investigations consistently demonstrated **indecainide**'s potent ability to suppress ventricular ectopy. Studies reported significant reductions in the frequency of VPCs, often exceeding 80-90% suppression from baseline. This high degree of efficacy made it an attractive therapeutic option for patients with symptomatic non-life-threatening ventricular arrhythmias.

## **Emerging Concerns: Proarrhythmia and Patient Selection**

Despite its efficacy, early studies also raised concerns about the proarrhythmic potential of **indecainide**, a phenomenon where an antiarrhythmic drug paradoxically worsens or induces arrhythmias. This risk was particularly noted in patients with underlying structural heart disease and significant left ventricular dysfunction.

A key study comparing intravenous **indecainide** to procainamide in patients with nonsustained ventricular tachycardia revealed a concerning proarrhythmic rate of 20% (3 out of 15 patients) in the **indecainide** group, with no such events in the procainamide group.[3] The patients who experienced serious toxicity with **indecainide** typically had a left ventricular ejection fraction below 25%, elevated left ventricular filling pressures, and low cardiac output.[3] This highlighted a critical aspect of patient selection and foreshadowed the dangers that would be starkly revealed in the CAST study.



# The Cardiac Arrhythmia Suppression Trial (CAST): A Paradigm Shift

The Cardiac Arrhythmia Suppression Trial (CAST) was a landmark multicenter, randomized, double-blind, placebo-controlled study designed to test the hypothesis that suppressing asymptomatic or mildly symptomatic ventricular arrhythmias in patients who had recently experienced a myocardial infarction (MI) would reduce mortality.[4][5] The trial enrolled patients with a history of MI and frequent VPCs.

While **indecainide** itself was not a primary drug studied in the main arms of CAST, the trial's findings for two other Class IC antiarrhythmics, encainide and flecainide, had profound and immediate implications for the entire drug class.

### **Experimental Protocol of the CAST Trial**

The CAST protocol involved a multi-step process to identify and randomize eligible patients:

- Screening Phase: Patients with a recent MI (within the preceding two years) and frequent ventricular ectopy (at least 6 VPCs per hour on a 24-hour Holter monitor) were screened for eligibility.
- Open-Label Titration Phase: Eligible patients entered an open-label phase where they were
  treated with one of the active drugs (encainide, flecainide, or moricizine) to determine if their
  arrhythmia could be effectively suppressed (defined as at least an 80% reduction in VPCs).
- Randomization Phase: Patients who responded to an active drug and tolerated it were then
  randomized in a double-blind fashion to receive either the active drug that had been effective
  for them or a placebo.

The primary endpoint of the trial was death from any cause or cardiac arrest with resuscitation.

### **Shocking Results and Premature Termination**

The results of the CAST were both unexpected and alarming. In 1989, the encainide and flecainide arms of the trial were prematurely terminated by the trial's independent Data and Safety Monitoring Board. The reason for this drastic measure was a statistically significant



increase in mortality in the patients receiving these Class IC antiarrhythmic drugs compared to those receiving placebo.

The excess mortality was primarily due to an increase in sudden cardiac death and death from cardiogenic shock following a recurrent myocardial infarction. The very arrhythmias these drugs were intended to prevent were, in this patient population, being lethally exacerbated.

## The Discontinuation of Indecainide: The Inevitable Aftermath

Although **indecainide** was not directly studied in the main arms of CAST, the clear evidence of harm associated with two other drugs of the same class, encainide and flecainide, created an untenable position for its continued marketing and clinical use, particularly in the post-MI setting. The shared mechanism of action—potent sodium channel blockade—and the emerging understanding of the proarrhythmic risks in patients with structural heart disease made it scientifically and ethically indefensible to assume that **indecainide** would behave differently.

While a specific official statement from Eli Lilly directly citing the CAST results as the reason for withdrawal is not readily available in the public domain, the timeline of events strongly supports this conclusion. The preliminary findings of CAST were published in 1989, leading to a rapid and dramatic shift in clinical practice away from the use of Class IC antiarrhythmics for non-life-threatening arrhythmias. Subsequently, **indecainide** was discontinued.

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the Cardiac Arrhythmia Suppression Trial (CAST), which, while not directly involving **indecainide**, provided the critical evidence that led to the re-evaluation of the entire Class IC antiarrhythmic drug class.

Table 1: Mortality and Cardiac Arrest in the Cardiac Arrhythmia Suppression Trial (CAST) - Encainide and Flecainide Arms



| Outcome                                       | Active Drug<br>(Encainide or<br>Flecainide)<br>(n=730) | Placebo<br>(n=725) | Relative Risk<br>(95% CI) | p-value |
|-----------------------------------------------|--------------------------------------------------------|--------------------|---------------------------|---------|
| Death from<br>Arrhythmia or<br>Cardiac Arrest | 33 (4.5%)                                              | 9 (1.2%)           | 3.6 (1.7 - 8.5)           | <0.001  |
| Total Mortality                               | 56 (7.7%)                                              | 22 (3.0%)          | 2.5 (1.6 - 4.5)           | <0.001  |

Data adapted from the preliminary report of the Cardiac Arrhythmia Suppression Trial.

## Visualizing the Path to Discontinuation

The following diagrams illustrate the key concepts and logical flow of events described in this guide.



Click to download full resolution via product page

Figure 1: Mechanism of Action of Indecainide.





Click to download full resolution via product page

Figure 2: Simplified Workflow of the CAST Trial.





Click to download full resolution via product page

Figure 3: Logical Pathway to the Discontinuation of **Indecainide**.

### Conclusion

The story of **indecainide** is inextricably linked to the paradigm-shifting results of the Cardiac Arrhythmia Suppression Trial. While the drug demonstrated potent efficacy in suppressing ventricular arrhythmias, the profound safety concerns raised by CAST for the entire Class IC of antiarrhythmics in the post-myocardial infarction population made its continued clinical use untenable. The discontinuation of **indecainide** serves as a powerful reminder of the critical importance of large-scale, well-designed clinical trials to fully understand the risk-benefit profile of a drug, particularly in high-risk patient populations. For those involved in drug development, the history of **indecainide** underscores the necessity of considering not just surrogate endpoints like arrhythmia suppression, but also hard clinical outcomes such as mortality.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. An interim perspective on the removal of encainide and flecainide from the cardiac arrhythmia suppression trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delays in the post-marketing withdrawal of drugs to which deaths have been attributed: a systematic investigation and analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. List of withdrawn drugs Wikipedia [en.wikipedia.org]
- 5. Delays in the post-marketing withdrawal of drugs to which deaths have been attributed: a systematic investigation and analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Rise and Fall of Indecainide: A Case Study in Antiarrhythmic Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671866#historical-context-of-indecainide-s-clinical-trials-and-discontinuation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com